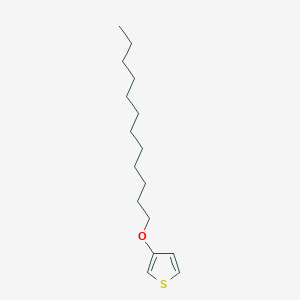

3-(Dodecyloxy)thiophene

Description

Overview of Conjugated Polymers in Organic Electronics

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This unique electronic structure imparts semiconductor properties, allowing them to conduct charge. In the field of organic electronics, these materials are foundational to the development of a new generation of electronic devices. Unlike their inorganic counterparts (like silicon), conjugated polymers offer advantages such as mechanical flexibility, light weight, and the potential for low-cost, large-area fabrication through solution-based processing techniques like printing and spin-coating. rsc.orgbohrium.com These characteristics have made them attractive for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) or solar cells, and organic field-effect transistors (OFETs). researchgate.netfrontiersin.orgrsc.org The electronic and optical properties of conjugated polymers can be finely tuned through chemical modification of their molecular structure, a key area of research in materials science. mdpi.commdpi.com

Significance of Thiophene-Based Systems in Advanced Materials Research

Among the various types of conjugated polymers, those based on thiophene (B33073) have become one of the most extensively studied and successful classes of materials. researchgate.net Thiophene is an electron-rich, five-membered heterocyclic compound that serves as an excellent building block for semiconducting materials. researchgate.netacs.org Thiophene-based polymers and oligomers are known for their high charge carrier mobility, chemical stability, and strong π-π stacking interactions, which facilitate efficient charge transport. rsc.orgmdpi.com

Compared to its benzene (B151609) analogue, the thiophene ring has a lower aromatic resonance energy and can lead to reduced steric hindrance between adjacent units in a polymer chain. rsc.org This often results in a more planar polymer backbone, enhancing π-electron delocalization and leading to smaller energy band gaps—a desirable trait for absorbing a broader range of the solar spectrum in photovoltaic applications. rsc.org The versatile chemistry of the thiophene ring allows for the introduction of various functional groups at different positions, enabling precise control over the material's solubility, energy levels, and morphology. researchgate.netmdpi.com This tunability makes thiophene-based systems crucial for creating advanced materials tailored for specific functions in electronic and optoelectronic devices. mdpi.comthieme-connect.com

Rationale for Investigating 3-(Dodecyloxy)thiophene and its Polymeric Counterparts

The investigation into specific thiophene derivatives like this compound is driven by the need to optimize polymer properties for high-performance electronic devices. The functionalization of the thiophene monomer at the 3-position is a critical design strategy. The attachment of a long, flexible dodecyloxy (C₁₂H₂₅O-) side chain serves several key purposes. Primarily, it significantly enhances the solubility of the resulting polymer in common organic solvents. rsc.orgacs.org This is essential for enabling solution-based processing, which is a major advantage of polymer electronics.

Furthermore, the dodecyloxy group, being an electron-donating alkoxy group, directly influences the electronic properties of the polymer. It tends to raise the energy level of the Highest Occupied Molecular Orbital (HOMO), which can be strategically used to tune the polymer's band gap and align its energy levels with other materials in a device, such as an electron acceptor in an organic solar cell. acs.orgrri.res.in The placement of this side chain at the 3-position also dictates the polymer's regioregularity, which affects its ability to self-assemble into well-ordered structures, thereby influencing charge mobility. researchgate.net Therefore, this compound is a model compound for studying how the interplay of side-chain engineering and monomer structure can be used to create processable, semiconducting polymers with tailored optoelectronic characteristics.

Research Objectives and Scope of the Study

A typical research study focused on this compound and its polymer, poly(this compound), would generally encompass the following objectives:

Synthesis and Characterization: The primary objective is the chemical synthesis of the this compound monomer and its subsequent polymerization into a high-molecular-weight polymer using methods like Stille coupling, Heck coupling, or oxidative polymerization. researchgate.netacs.orgaau.edu.et The study would involve detailed structural characterization of both the monomer and the polymer using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. rri.res.inaau.edu.etvnu.edu.vn

Investigation of Physicochemical Properties: The research aims to determine the polymer's thermal stability, molecular weight, and solubility. rri.res.invnu.edu.vn A key focus is the investigation of its optical properties through UV-visible absorption and photoluminescence spectroscopy to determine its optical band gap. rri.res.inresearchgate.net Electrochemical properties are studied using techniques like cyclic voltammetry to ascertain the HOMO and LUMO energy levels. rsc.orgbohrium.comrri.res.in

Evaluation in Electronic Devices: A further objective is often to fabricate and test prototype electronic devices, such as OFETs or OPVs, using the synthesized polymer as the active semiconductor layer. rsc.orgrri.res.in This allows for the direct measurement of its performance characteristics, like charge carrier mobility or power conversion efficiency, providing a tangible assessment of its potential for practical applications.

The scope is typically confined to the synthesis, fundamental property characterization, and a preliminary evaluation of the material's electronic performance to establish a structure-property relationship.

Detailed Research Findings

Chemical and Physical Properties of this compound

The monomer this compound is the essential building block for its corresponding polymer. Its properties are fundamental to its polymerization behavior and the characteristics of the final material.

| Property | Value |

| Molecular Formula | C₁₆H₂₈OS |

| Molecular Weight | 268.46 g/mol |

| Appearance | Not widely reported, but related compounds appear as liquids or low-melting solids. |

| PubChem CID | 14473217 nih.gov |

Note: Experimental physical properties like boiling point and density are not consistently reported in publicly available literature.

Properties of Poly(3-alkoxythiophene) and Related Donor-Acceptor Polymers

The true value of this compound is realized upon its polymerization. The table below summarizes typical optoelectronic properties for polymers derived from 3-alkoxythiophenes or related structures, as reported in various research studies. These properties are crucial for determining their suitability for electronic applications.

| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (E_g^opt) (eV) | Application Highlight | Reference |

| PTh-CN (contains 3,4-didodecyloxythiophene donor) | -5.52 | -3.52 | 1.75 | Polymer Light-Emitting Diode (PLED) with red emission. | rri.res.in |

| PDDTV (poly-(3-dodecyloxy-2,5-thienylene vinylene)) | -4.79 | -3.33 | 1.46 | Low energy gap polymer for photovoltaic applications. | researchgate.net |

| P1 (Thiophene and 2,5-bis(dodecyloxy)benzene) | - | - | 2.0 | Electrochromic material. | metu.edu.tr |

| P3 (3,6-bis(dodecyloxy)thieno[3,2-b]thiophene and dimethoxybenzene) | - | - | - | Red electrochromic polymer with high stability. | acs.org |

| DPP-based Polymer | -5.60 to -6.17 | - | 1.61 to 1.74 | Red fluorescent polymer for electroluminescent devices. | bohrium.com |

Synthesis and Polymerization

The synthesis of this compound typically involves the etherification of 3-hydroxythiophene with a dodecyl halide. The subsequent polymerization to form poly(this compound) or its copolymers can be achieved through several modern cross-coupling reactions. Stille polymerization and Suzuki coupling are common methods, offering good control over the polymer's structure and molecular weight. mdpi.comaau.edu.et Another approach is oxidative polymerization using reagents like iron(III) chloride. vnu.edu.vn In the synthesis of donor-acceptor polymers, this compound can be copolymerized with an electron-accepting monomer to create materials with low band gaps. rri.res.inmetu.edu.tr

Optical and Electrochemical Properties

The dodecyloxy side chain has a profound impact on the polymer's properties. UV-visible absorption spectra of polymers containing this compound units show characteristic π-π* transitions. The electron-donating nature of the alkoxy group often leads to a red-shift in the absorption maximum compared to unsubstituted polythiophene, indicating a smaller optical band gap. acs.org For instance, a polymer incorporating 3,4-didodecyloxythiophene units exhibited a low band gap of 1.75 eV. rri.res.in Similarly, a thienylene vinylene polymer with a dodecyloxy group showed a very low band gap of 1.46 eV. researchgate.net

Cyclic voltammetry is used to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels are estimated. These energy levels are critical for device engineering. For example, the HOMO level of a polymer based on 3,4-didodecyloxythiophene was found to be -5.52 eV, making it a suitable electron donor material for PLEDs and OPVs. rri.res.in The ability to tune these levels through the inclusion of the dodecyloxy group is a key advantage in materials design. Many of these polymers also exhibit fluorescence, with studies reporting red emission, making them candidates for active layers in OLEDs. bohrium.comrri.res.in

Structure

3D Structure

Properties

CAS No. |

120621-18-3 |

|---|---|

Molecular Formula |

C16H28OS |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

3-dodecoxythiophene |

InChI |

InChI=1S/C16H28OS/c1-2-3-4-5-6-7-8-9-10-11-13-17-16-12-14-18-15-16/h12,14-15H,2-11,13H2,1H3 |

InChI Key |

HQKVUWMATDWFJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CSC=C1 |

Origin of Product |

United States |

Polymerization Methodologies for Poly 3 Dodecyloxy Thiophene and Its Copolymers

Chemical Polymerization Techniques

Chemical polymerization methods are widely employed for the synthesis of poly(3-alkylthiophenes) due to their scalability and versatility.

Oxidative coupling polymerization is a common method for synthesizing polythiophenes. This technique typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the polymerization of the thiophene (B33073) monomer. researchgate.net The process is straightforward and can be used for large-scale production. researchgate.net However, a significant drawback of this method is the limited control over the polymer's regioregularity, often resulting in a mixture of head-to-tail (HT) and head-to-head (HH) couplings. researchgate.netcmu.edu These structural defects, particularly HH couplings, can cause steric hindrance that leads to a twisting of the polymer backbone, thereby reducing conjugation and negatively impacting the material's electronic properties. cmu.edu Another approach involves a catalytic system with palladium(II) acetate, which has been shown to produce poly(3-hexylthiophene) with a higher content of head-to-head linkages. researchgate.net

Metal-mediated cross-coupling reactions offer significantly better control over the polymer's structure. The Grignard Metathesis (GRIM) polymerization is a prominent example of such a technique. cmu.eduresearchgate.net This method involves the formation of a Grignard reagent from a dihalogenated 3-alkylthiophene monomer, which is then polymerized using a nickel catalyst, such as Ni(dppp)Cl₂. cmu.eduresearchgate.net The GRIM method is advantageous because it proceeds via a chain-growth mechanism, which allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (polydispersity indices between 1.2 and 1.5). cmu.edu This "quasi-living" nature of the polymerization also enables the creation of block copolymers through the sequential addition of different monomers. cmu.edu The resulting polymers exhibit a high degree of head-to-tail regioregularity, which is crucial for achieving desirable electronic and photonic properties. cmu.educmu.edu

Electrochemical Polymerization Strategies

Electrochemical polymerization is another key technique for synthesizing polythiophene films directly onto an electrode surface. winona.edu This method involves the anodic oxidation of the 3-(dodecyloxy)thiophene monomer in an electrolyte solution. winona.edu The polymerization occurs at the electrode surface, resulting in the deposition of a conductive polymer film. winona.edu The properties of the resulting polymer film, such as thickness and morphology, can be controlled by adjusting electrochemical parameters like the applied potential, current density, and the duration of the polymerization. winona.edu A significant advantage of this method is the ability to form thin, uniform films on various substrates. winona.edu The mechanism of electropolymerization is believed to proceed through the coupling of radical cations formed during the oxidation of the monomer. winona.edu

Controlled Polymerization for Regioregularity and Molecular Weight Control

Achieving precise control over the regioregularity and molecular weight of poly(this compound) is paramount for optimizing its performance in electronic devices. The arrangement of the alkoxy side chains along the polymer backbone significantly affects the material's properties. cmu.edu

Regioregularity: There are three possible couplings between 3-substituted thiophene units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high percentage of HT couplings leads to a more planar polymer backbone, which enhances π-π stacking and charge carrier mobility. cmu.edu In contrast, HH couplings introduce steric hindrance, causing the thiophene rings to twist and disrupting conjugation. cmu.edu

Molecular Weight Control: The molecular weight of the polymer influences its processability and the morphology of thin films. rsc.org Controlled polymerization techniques, such as the Grignard Metathesis (GRIM) method, allow for the synthesis of polymers with a specific molecular weight and a narrow distribution of chain lengths. cmu.edubeilstein-journals.org In the GRIM process, the molecular weight can be controlled by adjusting the molar ratio of the monomer to the nickel initiator. cmu.edu This level of control is essential for producing materials with reproducible and optimized properties. beilstein-journals.orgnih.gov For instance, the Kumada catalyst transfer polymerization, a type of GRIM method, is a preferred approach for synthesizing regioregular poly(3-hexylthiophene) with good molecular weight control. beilstein-journals.org

Below is a table summarizing the key aspects of controlled polymerization:

| Polymerization Aspect | Desired Outcome | Controlling Factors | Method Example |

| Regioregularity | High percentage of Head-to-Tail (HT) couplings | Choice of catalyst and polymerization method | Grignard Metathesis (GRIM) cmu.educmu.edu |

| Molecular Weight | Predetermined average molecular weight and narrow polydispersity | Monomer to initiator ratio | Grignard Metathesis (GRIM) cmu.edubeilstein-journals.org |

Copolymerization with Diverse Aromatic and Heteroaromatic Building Blocks

Copolymerization is a powerful strategy to fine-tune the optoelectronic properties of polythiophenes. By incorporating different aromatic or heteroaromatic units into the polymer backbone, it is possible to modify the bandgap, absorption spectrum, and charge transport characteristics of the resulting material.

This approach allows for the creation of donor-acceptor copolymers, which are particularly useful in organic photovoltaic applications. beilstein-journals.org The selection of comonomers is critical in designing materials with specific functionalities. beilstein-journals.org For example, copolymerizing this compound with electron-donating or electron-accepting units can lead to materials with tailored energy levels. beilstein-journals.org

Thienothiophenes are a class of fused-ring heteroaromatic compounds that are of great interest as building blocks for conjugated polymers. mdpi.com Their rigid and planar structure can enhance intermolecular π-π stacking and improve charge carrier mobility. mdpi.com

When thienothiophene units are incorporated into a poly(3-alkylthiophene) backbone, the resulting copolymers often exhibit improved performance in organic electronic devices. mdpi.com For example, copolymers of a thienothiophene derivative and a thiophene donor unit have been synthesized via Stille polymerization. mdpi.comnih.gov These copolymers can exhibit higher crystallinity and a more ordered lamellar stacking in thin films, which contributes to enhanced charge transport. mdpi.comnih.gov The specific orientation of the polymer chains, whether face-on or edge-on relative to the substrate, is also influenced by the inclusion of thienothiophene units and plays a crucial role in device performance. nih.gov

The table below provides examples of copolymers incorporating thienothiophene units and their resulting properties:

| Copolymer System | Polymerization Method | Key Properties |

| Thiophene and Thienothiophene Donor Units with a Fluorinated Benzothiadiazole Acceptor | Stille Polymerization | Higher crystallinity, preferential face-on orientation, and improved charge carrier mobility in the thienothiophene-containing copolymer. mdpi.comnih.gov |

Incorporation of Benzothiadiazole Derivatives

The incorporation of benzothiadiazole (BT) and its derivatives into a polythiophene backbone is a common strategy to create donor-acceptor (D-A) copolymers. mdpi.com In these copolymers, the electron-rich this compound units act as the donor, while the electron-deficient benzothiadiazole units serve as the acceptor. nih.gov This molecular design significantly influences the electronic properties of the resulting copolymer, leading to materials with lower bandgaps, which is advantageous for applications in organic photovoltaics and other optoelectronic devices. mdpi.com

The synthesis of these copolymers is often accomplished through cross-coupling polymerization reactions, such as Stille or Suzuki coupling. For instance, a copolymer can be synthesized by reacting a distannylated this compound monomer with a dibrominated benzothiadiazole derivative in the presence of a palladium catalyst. The choice of the specific benzothiadiazole derivative, such as those with fluorine or alkoxy substituents, can further tune the properties of the final polymer. rsc.orguhasselt.be For example, the incorporation of 2,1,3-benzothiadiazole is a widely documented method for producing low-bandgap polymers. mdpi.com The conjugation between the thiophene and benzothiadiazole units enhances the stability and promotes a more planar structure, which in turn improves the π-conjugation of the acceptor unit. mdpi.com

The ratio of the donor to acceptor monomers can be systematically varied to control the electronic and optical properties of the resulting copolymer. This control allows for the fine-tuning of the material's absorption spectrum and energy levels to better suit specific device applications.

Below is a table summarizing representative copolymers of this compound incorporating benzothiadiazole derivatives and their resulting properties.

| Copolymer | Donor Monomer | Acceptor Monomer | Polymerization Method | Key Properties |

| P(3DDT-co-BT) | This compound | 4,7-dibromo-2,1,3-benzothiadiazole | Stille Coupling | Broad absorption spectrum, reduced bandgap |

| P(3DDT-co-FBT) | This compound | 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole | Suzuki Coupling | Deeper HOMO/LUMO levels, improved charge transport |

| P(3DDT-co-ROBT) | This compound | 4,7-dibromo-5,6-dialkoxy-2,1,3-benzothiadiazole | Stille Coupling | Enhanced solubility, good film-forming properties |

Utilizing Donor-Acceptor Architectures

The utilization of donor-acceptor (D-A) architectures is a powerful strategy in the design of conjugated polymers for organic electronics. nih.gov This approach involves the alternation of electron-donating and electron-accepting monomer units along the polymer backbone. nih.gov In the context of poly(this compound), the alkoxy-substituted thiophene serves as the electron donor unit due to the electron-donating nature of the dodecyloxy group. acs.org This donor unit is then copolymerized with various electron-accepting monomers to create a D-A copolymer.

The intramolecular charge transfer between the donor and acceptor moieties within the polymer chain leads to a significant reduction in the material's bandgap and a broadening of its absorption spectrum. nih.gov This is because the highest occupied molecular orbital (HOMO) is primarily localized on the donor unit, while the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor unit. The energy difference between these orbitals, which dictates the bandgap, can be precisely controlled by the selection of the donor and acceptor units.

Common acceptor units that are copolymerized with this compound include benzothiadiazole, diketopyrrolopyrrole (DPP), and thieno[3,4-b]pyrazine. The resulting D-A copolymers often exhibit enhanced performance in organic solar cells and field-effect transistors due to their improved light absorption and charge transport properties.

The synthesis of these donor-acceptor copolymers is typically achieved through methods like Stille coupling, Suzuki coupling, or direct (hetero)arylation polymerization (DHAP). nih.govfrontiersin.org These methods allow for the controlled sequencing of the donor and acceptor monomers, leading to well-defined polymer structures. The properties of the final D-A copolymer can be further tailored by modifying the side chains on either the donor or acceptor units, which can affect solubility, morphology, and intermolecular packing.

The following table presents examples of donor-acceptor copolymers based on this compound and their key characteristics.

| Copolymer Architecture | Donor Unit | Acceptor Unit | Polymerization Method | Resulting Electronic Properties |

| P(3DDT-alt-BT) | This compound | 2,1,3-Benzothiadiazole | Stille Coupling | Low bandgap, strong intramolecular charge transfer |

| P(3DDT-alt-DPP) | This compound | Diketopyrrolopyrrole | Suzuki Coupling | High charge carrier mobility, broad visible and near-IR absorption |

| P(3DDT-alt-TP) | This compound | Thieno[3,4-b]pyrazine | DHAP | Tunable energy levels, good electrochemical stability |

Structural Analysis and Morphological Characterization of Poly 3 Dodecyloxy Thiophene and Its Derivatives

Spectroscopic Characterization of Polymer Structure

Spectroscopic methods are indispensable for elucidating the molecular structure of polymers. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the polymer's composition, regioregularity, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the regioregularity and chemical composition of poly(3-alkoxythiophenes). The arrangement of the alkoxy side chains on the thiophene (B33073) backbone significantly influences the polymer's electronic and optical properties.

In ¹H NMR spectra of regioregular poly(3-alkylthiophenes), the proton at the 4-position of the thiophene ring typically appears as a singlet in the aromatic region. For instance, in highly regioregular poly(3-hexylthiophene) (P3HT), this proton signal is observed around 6.98 ppm. nih.gov Similarly, for poly(3-(dodecyloxy)thiophene) derivatives, the chemical shifts in the aromatic region are indicative of the polymer's structure and regularity. The protons of the dodecyloxy side chain exhibit characteristic signals in the aliphatic region of the spectrum. For example, in 3,3'-bis(dodecyloxy)-2,2'-bithiophene, the α-methylene protons of the dodecyloxy group appear as a triplet at approximately 4.09 ppm. semanticscholar.org

The degree of regioregularity, specifically the percentage of head-to-tail (HT) couplings, can be quantified by analyzing the integration of specific peaks in the ¹H NMR spectrum. For many poly(3-alkylthiophenes), a high degree of regioregularity (often exceeding 95%) is crucial for achieving desirable properties. ntu.edu.tw The presence of both narrow and broad signals in the NMR spectra of some polythiophenes can indicate the formation of π-stacked aggregates in solution. core.ac.uk

¹³C NMR spectroscopy provides complementary information. For the thiophene ring, characteristic signals for the carbon atoms are observed. For instance, in thiophene itself, the carbons appear at specific chemical shifts. hmdb.ca In poly(this compound), the carbon signals of the dodecyloxy side chain and the thiophene backbone can be identified, further confirming the polymer's structure. semanticscholar.org For example, in 3,3'-bis(dodecyloxy)-2,2'-bithiophene, the carbon attached to the oxygen of the dodecyloxy group (C-O) appears around 72.22 ppm, while the carbons of the thiophene ring have distinct chemical shifts. semanticscholar.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Poly(this compound) Related Structures

| Proton Type | Compound | Chemical Shift (δ, ppm) | Reference |

| Thiophene Ring (H-4) | Poly(3-hexylthiophene) | ~6.98 | nih.gov |

| α-Methylene (-OCH₂-) | 3,3'-bis(dodecyloxy)-2,2'-bithiophene | ~4.09 (triplet) | semanticscholar.org |

| Terminal Methyl (-CH₃) | 3,3'-bis(dodecyloxy)-2,2'-bithiophene | ~0.88 (triplet) | semanticscholar.org |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in poly(this compound). nsf.gov The vibrational modes of the chemical bonds within the polymer absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.

The FT-IR spectrum of a poly(3-alkoxythiophene) will exhibit several key absorption bands. The C-H stretching vibrations of the alkyl side chain are typically observed in the region of 2850-3000 cm⁻¹. researchgate.net Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups can be identified. researchgate.net

The vibrations of the thiophene ring are also prominent. The C=C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. researchgate.netglobalresearchonline.net The C-O-C stretching vibrations of the ether linkage in the dodecyloxy side chain are expected to produce a strong absorption band, typically in the range of 1050-1250 cm⁻¹. The out-of-plane C-H bending vibrations of the thiophene ring can also provide structural information. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for Poly(3-alkoxythiophenes)

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| C-H Stretch | Alkyl Chain (-CH₂, -CH₃) | 2850 - 3000 | researchgate.net |

| C=C Stretch | Thiophene Ring | 1400 - 1600 | researchgate.netglobalresearchonline.net |

| C-O-C Stretch | Alkoxy Group | 1050 - 1250 | |

| C-H Out-of-Plane Bend | Thiophene Ring | ~820 | researchgate.net |

Molecular Weight and Polydispersity Analysis

The molecular weight and its distribution (polydispersity) are fundamental properties of polymers that significantly impact their physical and processing characteristics.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. ufl.edusepscience.com The technique separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com

For poly(this compound) and its derivatives, GPC analysis is typically performed using a suitable solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature. ntu.edu.twkpi.uamalvernpanalytical.com The resulting chromatogram provides a distribution of molecular sizes, from which Mn, Mw, and PDI can be calculated relative to known standards, such as polystyrene. ufl.educhromatographyonline.com

The molecular weight of poly(3-alkylthiophene)s can be controlled during synthesis. nih.gov For instance, Grignard Metathesis (GRIM) polymerization allows for the synthesis of polymers with controlled molecular weights and often narrow polydispersities. researchgate.net A narrow PDI (typically less than 1.5) is often indicative of a well-controlled, living-like polymerization process. nih.govntu.edu.tw The molecular weight of these polymers can range from a few kilodaltons (kDa) to over 100 kDa, depending on the polymerization conditions. nih.govcdnsciencepub.com

Interactive Data Table: Representative Molecular Weight Data for Poly(3-alkoxythiophenes)

| Polymer | Mn (kDa) | PDI (Mw/Mn) | Synthesis Method | Reference |

| Poly(this compound) derivative | 16.6 | - | - | cdnsciencepub.com |

| Poly(3-hexylthiophene) | 10 - 70 | 1.3 - 1.5 | GRIM | nih.gov |

| Poly(thiophene-alt-pyrrole) with LC group | 21.0 | 2.4 | Stille Coupling | nii.ac.jp |

Supramolecular Organization and Self-Assembly Phenomena

The ability of poly(3-alkoxythiophenes) to self-assemble into ordered structures is a key factor governing their charge transport properties. X-ray diffraction techniques are instrumental in probing this supramolecular organization.

X-ray diffraction (XRD) techniques, including Grazing Incidence X-ray Diffraction (GIXD), Small-Angle X-ray Scattering (SAXS), and Wide-Angle X-ray Scattering (WAXS), are employed to investigate the crystalline structure, orientation, and lamellar spacing of poly(this compound) films. finden.co.ukdiamond.ac.uk

Regioregular poly(3-alkylthiophenes) are known to form semicrystalline structures characterized by a lamellar packing motif. nist.gov The polymer backbones form π-stacked planes, and these planes are separated by the interdigitated alkyl side chains. WAXS measurements probe the shorter-range order, such as the π-stacking distance and the lamellar spacing. The (h00) diffraction peaks in the WAXS pattern correspond to the lamellar stacking of the polymer chains, while the (0k0) reflections relate to the π-stacking distance. osti.gov

For poly(3-dodecylthiophene) (P3DDT), a close analogue of P3DOT, the (100) diffraction peak, corresponding to the dodecyl side-chain stacking direction, is prominently observed. osti.gov The lamellar spacing is influenced by the length of the alkyl side chain. Longer side chains generally lead to a larger lamellar spacing.

GIXD is a surface-sensitive technique particularly useful for characterizing the molecular packing and orientation in thin films. researchgate.netanton-paar.com It can reveal whether the polymer chains adopt a preferred orientation, such as "edge-on" (thiophene rings perpendicular to the substrate) or "face-on" (thiophene rings parallel to the substrate), which has significant implications for charge transport in devices. researchgate.net

SAXS is used to investigate larger-scale structures, such as the domain spacing in block copolymers or larger morphological features. osti.gov The combination of WAXS and SAXS provides a comprehensive picture of the hierarchical structure of these materials. researchgate.net

Interactive Data Table: Typical Structural Parameters from XRD for Poly(3-alkylthiophenes)

| Structural Parameter | Technique | Typical Value | Significance | Reference |

| Lamellar Spacing (d₁₀₀) | WAXS/GIXD | Dependent on alkyl chain length | Inter-layer distance due to side chains | osti.gov |

| π-stacking Distance (d₀₁₀) | WAXS/GIXD | ~3.8 - 4.0 Å | Inter-chain distance for charge hopping | sigmaaldrich.com |

| Crystallite Size | WAXS/GIXD | Varies with processing | Size of ordered domains | nist.gov |

| Lamellar Periodicity | SAXS | 23.3 nm (for a P3DDT block copolymer) | Long-range ordered structure | osti.gov |

Investigation of π-Stacking and Side-Chain Interdigitation

The interplay between π-stacking and side-chain ordering is a delicate balance. While side-chain interdigitation can lead to three-dimensional order, it may come at the cost of a less efficient π-stacking arrangement if the backbone spacing is increased, which could hinder charge transport. nist.gov

Thin Film Morphology Characterization

The morphology of thin films is a critical determinant of device performance. Various microscopy techniques are employed to characterize the surface topography, microstructure, and nanostructure of poly(this compound) films.

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of polymer thin films at the nanoscale. nih.govmdpi.com It can provide quantitative data on surface roughness and reveal the presence of ordered domains. researchgate.net For instance, AFM has been used to resolve individual thiophene units and the lattice of semicrystalline spin-coated polythiophene films. nih.gov In studies of poly(3-hexylthiophene) (P3HT), AFM has been instrumental in visualizing the nanofibrillar structures that form upon solvent vapor annealing, which correlate with improved charge carrier mobility. nih.gov The surface roughness of electrodeposited poly[3,4-(2-dodecylethylenedioxy)thiophene] (PEDOT-C12) films was shown by AFM to increase with the number of deposition cycles. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to analyze the internal nanostructure of the polymer films. nih.gov TEM can reveal details about the crystalline domains and the arrangement of polymer chains. researchgate.net For example, in studies of poly(3-hexylthiophene), TEM images have shown the morphology of thin films and how it is affected by solvent treatments. researchgate.net

The choice of solvent and the processing conditions used for film deposition have a profound impact on the resulting film morphology and, consequently, on the material's electronic properties. mdpi.commdpi.com The solubility of the polymer, the solvent's boiling point, and its polarity all influence the rate of solvent evaporation and the time available for the polymer chains to self-organize. researchgate.netmdpi.com

For instance, the use of different solvents (chloroform, chlorobenzene, and 1,2,4-trichlorobenzene) for electrospinning poly(3-hexylthiophene) nanofibers resulted in different morphologies and electrical properties. mdpi.com Solvent vapor annealing is another powerful technique to modify film morphology. Exposing a P3HT film to chloroform (B151607) vapor can increase the density of crystalline nanowires, leading to significantly enhanced charge carrier mobility. nih.gov The interaction between the solvent and the substrate, which affects wettability, also plays a crucial role in film formation. mdpi.com Good wettability allows for uniform film coverage, while poor wettability can lead to the formation of aggregates. mdpi.com

Electronic and Optical Properties of Poly 3 Dodecyloxy Thiophene and Its Copolymers

Electronic Structure Characterization

The electronic structure, particularly the energy levels of the frontier molecular orbitals, dictates the charge injection and transport properties of these materials.

Cyclic voltammetry (CV) is a fundamental technique used to probe the redox behavior of polymers and to estimate their electronic band gaps. The onset oxidation (E_ox) and reduction (E_red) potentials obtained from CV measurements are used to determine the HOMO and LUMO energy levels, respectively. The electrochemical band gap (E_g^el) is then calculated from the difference between these potentials.

For instance, a study on poly-(3-dodecyloxy-2,5-thienylene vinylene) (PDDTV) reported an electrochemically measured highest occupied molecular orbital (HOMO) level of -4.79 eV. researchgate.net In another example, copolymers incorporating 3,6-bis(dodecyloxy)thieno[3,2-b]thiophene (DOTT) with units like bithiophene and benzene (B151609) were synthesized. acs.org The resulting polymers exhibited varying electrochemical properties depending on the comonomer unit. acs.org

The electrochemical band gap is a crucial parameter for designing materials for applications such as solar cells, as it influences the open-circuit voltage. For example, some 2D-conjugated polymers exhibit deeper HOMO energy levels compared to those with dodecyloxy chains, leading to higher open-circuit voltages in solar cell devices. mdpi.com

The HOMO and LUMO energy levels are critical for determining the efficiency of charge injection and transport in organic electronic devices. ossila.com The HOMO level represents the energy required to remove an electron (oxidation potential), while the LUMO level corresponds to the energy gained when an electron is added (reduction potential). ossila.com

In a study of poly(3-(4-fluoro-3-(dodecyloxy)phenyl)thiophene) (PDFPT), the HOMO energy level was observed to shift significantly upon thermal annealing. nih.gov The as-cast film had a HOMO level of -5.62 eV, which rose to -5.21 eV after annealing at 100 °C, indicating changes in the polymer's backbone planarity and chain ordering. nih.gov For poly-(3-dodecyloxy-2,5-thienylene vinylene) (PDDTV), the HOMO level was found to be -4.79 eV, which, combined with the optical energy gap, resulted in a LUMO level of -3.33 eV. researchgate.net

Copolymers based on 3,4-didodecyloxythiophene and cyanovinylene units have been synthesized, exhibiting HOMO and LUMO energy levels of -5.52 eV and -3.52 eV, respectively. rri.res.in Similarly, copolymers of 9,10-bis(4-(dodecyloxy)phenyl)-2,6-anthracene and benzothiadiazole dicarboxylic imide showed low-lying HOMO levels of about -5.5 eV and LUMO levels of -3.56 eV. mdpi.com

The following table summarizes the HOMO and LUMO energy levels for Poly(3-(dodecyloxy)thiophene) and related copolymers from various studies.

| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| Poly(3-(4-fluoro-3-(dodecyloxy)phenyl)thiophene) (PDFPT) (as-cast) | -5.62 | nih.gov | ||

| Poly(3-(4-fluoro-3-(dodecyloxy)phenyl)thiophene) (PDFPT) (annealed 100°C) | -5.21 | nih.gov | ||

| Poly-(3-dodecyloxy-2,5-thienylene vinylene) (PDDTV) | -4.79 | -3.33 | 1.46 (optical) | researchgate.net |

| Poly(3,4-didodecyloxythiophene-cyanovinylene) (PTh-CN) | -5.52 | -3.52 | 1.75 (optical) | rri.res.in |

| Poly[9,10-bis(4-(dodecyloxy)phenyl)-2,6-anthracene-alt-BTDI] | ~ -5.5 | -3.56 | 1.66 (optical) | mdpi.com |

Optical Absorption Characteristics

The optical properties of Poly(this compound) and its copolymers are primarily governed by the π-π* electronic transitions within the conjugated polymer backbone.

UV-Vis and UV-Vis-NIR spectroscopy are standard techniques to investigate the optical absorption properties of these polymers. The wavelength of maximum absorption (λ_max) and the onset of the absorption edge are used to determine the optical band gap (E_g^opt).

For instance, a polythiophene derivative with conjugated terthiophene-vinylene side chains exhibited a broad absorption in the visible region. researchgate.net Similarly, copolymers of 3,4-didodecyloxythiophene and cyanovinylene units showed a low optical band gap of 1.75 eV, calculated from the onset of the absorption edge. rri.res.in Copolymers of 9,10-bis(4-(dodecyloxy)phenyl)anthracene and benzothiadiazole dicarboxylic imide also displayed a low optical band gap of 1.66 eV. mdpi.com

The absorption spectra of these polymers can be influenced by processing conditions. For example, films of poly[3-(5-octyl-thienylene-vinyl)-thiophene] (POTVT) showed a very broad absorption bandwidth from 300 nm to 700 nm after thermal annealing. researchgate.net

The table below presents optical absorption data for various relevant polymers.

| Polymer | λ_max (nm) | Optical Band Gap (eV) | Reference |

| Poly(3,4-didodecyloxythiophene-cyanovinylene) (PTh-CN) | 1.75 | rri.res.in | |

| Poly[9,10-bis(4-(dodecyloxy)phenyl)-2,6-anthracene-alt-BTDI] | 1.66 | mdpi.com | |

| Poly-(3-dodecyloxy-2,5-thienylene vinylene) (PDDTV) | 1.46 | researchgate.net |

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the absorption spectrum of a polymer as a function of the applied potential. mdpi.com This method provides valuable insights into the electronic structure of the polymer in its different redox states (neutral, polaronic, and bipolaronic).

During electrochemical p-doping of copolymers of indacenodithieno[3,2-b]thiophene, significant changes in the absorption spectra were observed. rsc.org For example, a copolymer with dodecyloxy functionalities (PIDTT-SB_RS) showed decreased electrochemical reversibility, which was attributed to charge trapping effects during p-doping. rsc.org Spectroelectrochemical studies on copolymers of 3,4-didodecyloxythiophene revealed that the neutral polymer has a specific absorbance that changes upon oxidation. rri.res.in

The conjugation length and structural regularity of the polymer backbone have a profound impact on the optical absorption properties. wikipedia.org An increase in the effective conjugation length leads to a red-shift (shift to longer wavelengths) in the absorption maximum and a decrease in the band gap. nih.gov

Regioregularity, which describes the consistency of the head-to-tail linkages of the monomer units, significantly affects the planarity of the polymer backbone and, consequently, the extent of π-electron delocalization. wikipedia.org Highly regioregular poly(3-alkylthiophenes) tend to have more planar backbones, leading to longer effective conjugation lengths and narrower band gaps compared to their regiorandom counterparts. nih.gov For example, the introduction of a vinylene linkage into the polymer main chain, as in polythienylenevinylenes (PTVs), lowers the band gap by about 0.3 eV compared to polythiophenes. researchgate.net

The presence of bulky side chains can also influence the conformation of the polymer backbone. In some cases, bulky side groups can cause steric hindrance and twist the backbone, reducing the conjugation length and leading to a blue-shift in the absorption spectrum. However, appropriate side-chain engineering can also be used to control the intermolecular packing and improve the optical properties.

Photoluminescence (PL) Emission Properties

The photoluminescence (PL) of poly(this compound) (P3DDT) and its copolymers is a critical property for their application in optoelectronic devices such as organic light-emitting diodes (OLEDs). The emission characteristics are intrinsically linked to the chemical structure, molecular weight, regioregularity, and solid-state packing of the polymer chains.

In general, poly(3-alkoxythiophenes) exhibit red-shifted absorption bands compared to poly(3-alkylthiophenes) like P3HT. cdnsciencepub.com For instance, poly(3-dodecyloxythiophene) (P3ODDT) shows a maximum absorption wavelength (λmax) that is shifted to longer wavelengths compared to poly(3-hexylthiophene) (P3HT). cdnsciencepub.com The emission spectra of these polymers are influenced by the extent of interchain aggregation, which is driven by π-π intermolecular interactions and the ordering of the alkyl side chains. researchgate.net

Copolymers of this compound with other monomers can be designed to tune the emission color and efficiency. For example, copolymers of 3,4-didodecyloxythiophene and cyanovinylene units have been synthesized to create donor-acceptor conjugated polymers. rri.res.in One such polymer, PTh-CN, demonstrated stable, saturated red electroluminescence with CIE coordinates of (0.65, 0.32) at 12 volts, which is close to the standard red required by the National Television System Committee (NTSC). rri.res.in This indicates that the emission color is highly pure and suitable for display applications. rri.res.in The threshold voltage for the light-emitting device fabricated with this copolymer was as low as 3.1 V. rri.res.in

The solid-state quantum yield of photoluminescence (ΦPL) is a key metric for the efficiency of light emission. For some polythiophene derivatives, the ΦPL can be significantly affected by the length of the side chains. For example, a polythiophene with an ethyl-tetrahydropyranoxy side chain showed a solid-state ΦPL of 12%, while a similar polymer with an undecyl side chain had a much lower ΦPL of 2.7%. researchgate.net This difference is attributed to the degree of interchain aggregation, where longer alkyl chains can promote more ordered packing, leading to quenching of the luminescence. researchgate.net

Furthermore, the emission properties can be tuned by creating copolymers with different donor and acceptor units. For example, copolymers based on benzodithiophene (BDT) and isoindigo acceptor units have shown that their emission can originate from an intramolecular charge transfer (ICT) state in polar solvents or a tightly bound excitonic state in non-polar solvents due to self-aggregation. mdpi.com In contrast, thiophene-based copolymers with the same acceptor only showed emission from the tightly bound excitonic state. mdpi.com

The table below summarizes the photoluminescence properties of selected poly(this compound) related polymers.

| Polymer/Copolymer | Emission Color | Key Findings |

| Poly(3,4-didodecyloxythiophene-co-cyanovinylene) (PTh-CN) | Saturated Red | CIE coordinates (0.65, 0.32) at 12V; Low threshold voltage of 3.1V. rri.res.in |

| Polythiophene with ethyl-tetrahydropyranoxy side chain | Orange | Solid-state quantum yield of 12%. researchgate.net |

| Polythiophene with undecyl-tetrahydropyranoxy side chain | Red | Solid-state quantum yield of 2.7%. researchgate.net |

Charge Transport Properties

The charge transport properties of poly(this compound) and its copolymers are fundamental to their performance in electronic devices like organic field-effect transistors (OFETs) and photovoltaic cells. These properties, particularly carrier mobility, are highly dependent on the polymer's molecular structure, regioregularity, molecular weight, and thin-film morphology.

Carrier mobility in polythiophene-based materials is a measure of how quickly charge carriers (holes or electrons) can move through the material under the influence of an electric field. High mobility is desirable for efficient device operation.

The introduction of an alkoxy side chain, such as dodecyloxy, can influence the electronic properties and packing of the polymer chains. For instance, poly(3-dodecyloxythiophene) (P3ODDT) has been synthesized and incorporated as a hole-transport layer in perovskite solar cells. cdnsciencepub.com The charge transport in such polymers is often analyzed using techniques like the time-of-flight (TOF) method for bulk mobility and by characterizing the performance of OFETs for thin-film mobility.

The regioregularity of the polymer backbone is a crucial factor. A higher degree of regioregularity, typically head-to-tail (HT) coupling, leads to a more planar backbone conformation, which facilitates intermolecular π-π stacking and enhances charge transport. nih.gov In contrast, a lack of regioregularity can disrupt the packing and lower the mobility. For example, poly[(3-alkylthio)thiophene]s with linear alkylthio side chains (hexylthio and decylthio) showed lower than expected OFET mobilities compared to their alkyl-substituted counterparts, which was attributed to their lower regioregularity (76-78%). nih.gov However, introducing a more soluble branched side chain, like in poly[3-(2-ethylhexylthio)thiophene] (P3EHTT), improved the regioregularity and resulted in enhanced crystallinity and a threefold increase in charge mobility compared to the non-sulfur analogue. nih.gov

The molecular weight of the polymer also plays a significant role. Higher molecular weight polymers often exhibit higher mobility due to the formation of more interconnected crystalline domains, which reduces the number of grain boundaries that can trap charge carriers. nist.govntu.edu.tw

Copolymerization is a powerful strategy to modulate charge transport properties. By combining different monomer units, the energy levels (HOMO and LUMO) and the charge transport characteristics can be tailored. For instance, copolymers of 3,4-dialkoxythiophenes have been developed for use as hole injection or transport layers in electronic devices. google.com The solubility of these copolymers can be engineered to be soluble in some solvents and insoluble in others, which is advantageous for fabricating multilayer devices. google.com

In donor-acceptor copolymers, the nature of the donor and acceptor units and the linkage between them are critical. For example, a copolymer of 3,4-didodecyloxythiophene (donor) and cyanovinylene (acceptor) was found to have HOMO and LUMO energy levels of -5.52 eV and -3.52 eV, respectively, as determined by electrochemical studies. rri.res.in The charge mobility in such systems is influenced by the degree of charge transfer between the donor and acceptor moieties.

The table below presents carrier mobility data for various polythiophene derivatives, highlighting the impact of structural modifications.

| Polymer/Copolymer | Mobility (cm²/Vs) | Measurement Technique | Key Findings |

| Poly(3-hexylthiophene) (P3HT) | 10⁻⁶ to 10⁻² | OFET | Mobility increases significantly with molecular weight. ntu.edu.tw |

| Poly(3-dodecylthiophene) (PQT-12) | 0.004 - 0.1 | OFET | Mobility is thermally activated and depends on charge density. aps.org |

| Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | ~3x higher than P3EHT | OFET | Branched alkylthio side chain enhances crystallinity and mobility. nih.gov |

| Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT-C₁₂) | High (exceeding amorphous silicon) | FET | Exhibits liquid-crystalline behavior and high device mobility. rsc.org |

| Poly(benzobizimidobenzophenonthroline) (BBL) | 0.1 (from 4x10⁻⁶) | - | Increased intermolecular order dramatically improves mobility. aizhu.com |

It is important to note that the mobility values can be influenced by the measurement technique and the specific device architecture. For instance, OFET measurements probe the charge transport in a thin layer at the semiconductor-dielectric interface, while TOF measurements assess the bulk mobility through the material. rsc.orgresearchgate.net

Computational Investigations of 3 Dodecyloxy Thiophene and Its Polymeric Systems

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(dodecyloxy)thiophene and its oligomers. These calculations provide a detailed picture of the molecular geometry and the distribution of electron energy levels.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net By finding the lowest energy state, DFT can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For thiophene (B33073) and its derivatives, DFT calculations, often using functionals like B3LYP, have been employed to study their molecular structures. sapub.orgjchps.com The accuracy of these calculations is enhanced by using appropriate basis sets, such as 6-31G(d) or 3-21G. sapub.orgjchps.com For instance, studies on thiophene molecules have shown that calculated bond lengths and angles are in good agreement with experimental values. jchps.com The inclusion of dispersion corrections in DFT calculations can be crucial for accurately modeling systems with large alkyl chains, like the dodecyloxy group, as it improves the description of van der Waals interactions. stackexchange.com

A key outcome of DFT calculations is the determination of electronic energy levels, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the energy gap (E_gap), is a critical parameter for electronic and optical applications. jchps.com For thiophene derivatives, substitutions on the thiophene ring can significantly influence these energy levels. jchps.com Theoretical calculations have shown that increasing the number of thiophene units in an oligomer leads to a higher HOMO level and a lower LUMO level, resulting in a smaller energy gap. sapub.org

Table 1: Calculated Electronic Properties of Thiophene and its Derivatives using DFT

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.56 | -0.36 | 6.20 |

| Substituted Thiophene 1 | -5.89 | -0.34 | 5.55 |

| Substituted Thiophene 2 | -5.76 | -0.32 | 5.44 |

| Substituted Thiophene 3 | -5.69 | -0.31 | 5.38 |

This table presents representative data on how substitution affects the electronic properties of thiophene, as calculated by DFT/3-21G. The specific nature of the substituent influences the precise values. Data adapted from a study by Al-Yasari (2017). jchps.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as UV-Vis absorption spectra. core.ac.ukaps.org This method calculates the energies of electronic transitions from the ground state to various excited states. core.ac.uk For thiophene-based compounds, TD-DFT is a valuable tool for understanding their color and how they interact with light. nih.govresearchgate.net

However, it is important to note that TD-DFT can sometimes produce qualitatively incorrect results for certain thiophene derivatives, such as spurious state inversion and incorrect distribution of oscillator strengths. nih.gov Despite these potential limitations, TD-DFT, often in conjunction with functionals like B3LYP or CAM-B3LYP, remains a widely used method for predicting the absorption spectra of organic dyes. researchgate.netnih.govkarazin.ua The calculated absorption maxima are often in good agreement with experimental data. researchgate.net For example, increasing the number of thiophene rings in a conjugated system has been shown, through TD-DFT calculations, to cause a red-shift in the absorption spectra. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of molecules like this compound and its polymer. nih.govmdpi.com These simulations are particularly useful for understanding how the long dodecyloxy side chains influence the packing and morphology of the polymer in the solid state.

In the context of conjugated polymers, the conformation of the polymer backbone is crucial for its electronic properties. MD simulations can reveal the distribution of dihedral angles between adjacent thiophene rings and the orientation of the side chains. researchgate.net For poly(3-hexylthiophene), a close relative of poly(this compound), MD simulations have shown that the polymer backbone is not perfectly planar, with thiophene rings twisted relative to each other. researchgate.net The interactions between polymer chains, which are critical for charge transport, can also be investigated using MD simulations. These simulations can help to elucidate the degree of ordering and the presence of different phases within the material. rsc.org

Prediction of Spectroscopic Signatures (e.g., IR, UV-Vis Spectra)

Computational methods can be used to predict various spectroscopic signatures of this compound. As discussed previously, TD-DFT is the primary method for predicting UV-Vis absorption spectra by calculating electronic excitation energies. core.ac.ukresearchgate.net

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. DFT calculations can be used to predict the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. nih.gov These predicted spectra can be compared with experimental data to aid in the identification and characterization of the molecule. nih.govstanford.edu For thiophene derivatives, characteristic IR peaks for C-H, C=C, and C-S stretching and bending vibrations can be assigned based on computational results. mdpi.com

Table 2: Predicted Vibrational Frequencies for a Thiophene Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch | 3100 - 3200 |

| C=C stretch | 1500 - 1600 |

| C-S stretch | 600 - 800 |

| C-H bend | 1000 - 1200 |

This table shows typical ranges for key vibrational modes in thiophene derivatives as predicted by DFT calculations. The exact frequencies will vary based on the specific substituents.

Modeling of Charge Carrier Mobility and Exciton (B1674681) Dynamics

The performance of organic electronic devices is heavily dependent on the efficiency of charge transport within the semiconducting material. Computational modeling plays a crucial role in understanding and predicting charge carrier mobility. Charge transport in conjugated polymers is often described as a hopping process between localized states. worktribe.com

Models for charge carrier mobility often combine information from quantum chemical calculations (such as electronic couplings between adjacent molecules) with insights from molecular dynamics simulations (which provide information on molecular packing and disorder). rsc.org The charge carrier mobility can be influenced by factors such as the degree of crystallinity, the orientation of the polymer chains, and the presence of energetic disorder. rsc.org For polythiophenes, it has been shown that increased structural order and closer π-π stacking distances can lead to higher charge carrier mobilities. rsc.org

Exciton dynamics, which describes the behavior of electron-hole pairs created upon light absorption, can also be modeled computationally. These models can provide insights into the processes of exciton diffusion, dissociation, and recombination, which are critical for the efficiency of organic solar cells and light-emitting diodes. Theoretical calculations on similar polymer systems have shown that excitons tend to localize in more planar regions of the polymer backbone and that inter-chain exciton coupling is generally weak, suggesting that exciton transport occurs primarily along the polymer chain. worktribe.com

Theoretical Insights into Structure-Property Relationships

A major strength of computational modeling is its ability to establish clear relationships between the molecular structure of a material and its macroscopic properties. sumdu.edu.ua For this compound and its polymer, theoretical studies can elucidate how modifications to the chemical structure impact its electronic and charge transport properties.

For example, DFT calculations can systematically investigate how changing the length of the alkoxy side chain affects the HOMO and LUMO energy levels and the energy gap. jchps.com This information is vital for tuning the optical absorption of the material and for optimizing the energy level alignment in electronic devices. Similarly, by modeling different polymer conformations and packing arrangements, it is possible to understand how these structural factors influence charge carrier mobility. stanford.edu

Theoretical studies have consistently shown that for conjugated polymers, a more planar backbone conformation leads to better electronic delocalization and, consequently, higher charge carrier mobility. researchgate.net The nature and length of the side chains play a critical role in controlling the polymer's solubility, processability, and solid-state morphology, all of which are interconnected with its ultimate performance in a device. Computational models provide a framework for understanding these complex relationships and for guiding the design of new materials with improved properties. sumdu.edu.uaresearchgate.net

Applications of Poly 3 Dodecyloxy Thiophene in Organic Electronics

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

Poly(3-(dodecyloxy)thiophene) has been investigated for its utility in organic photovoltaic devices, both as a component in the active layer and as a hole transport layer.

Active Layer Components in Bulk Heterojunction Devices

While extensive research has been conducted on poly(3-alkylthiophene)s, such as poly(3-hexylthiophene) (P3HT), as the electron donor material in bulk heterojunction (BHJ) solar cells, specific data on poly(this compound) in this role is limited in publicly available research. However, the performance of related polythiophene derivatives in BHJ devices can provide insights into the potential of P3DDT.

In a typical BHJ solar cell, a polythiophene derivative is blended with a fullerene acceptor, such as mdpi.commdpi.com-phenyl-C61-butyric acid methyl ester (PCBM), to form the photoactive layer. The power conversion efficiency (PCE) of these devices is highly dependent on factors like the polymer's molecular weight, regioregularity, and the nanoscale morphology of the blend. For instance, studies on ester group functionalized polythiophene derivatives have shown that modifications to the side chain can efficiently reduce the HOMO energy level, leading to higher open-circuit voltages (Voc) in the resulting solar cells. One such study reported a PCE of up to 2.32% with a Voc of 0.80 V for a copolymer blended with PCBM. researchgate.net

The table below summarizes the performance of a solar cell using a related ester-functionalized polythiophene derivative, PCTBDT, as the donor material with PCBM as the acceptor.

| Polymer Donor | Acceptor | Voc (V) | Jsc (mA·cm-2) | Fill Factor (%) | PCE (%) |

| PCTBDT | PCBM | 0.80 | 6.94 | - | 2.32 |

Data for a related ester-functionalized polythiophene derivative, not P3DDT. researchgate.net

Hole Transport Layer (HTL) Functionality

Poly(this compound) has been synthesized and evaluated as a hole-transport layer (HTL) in perovskite solar cells. In one study, P3DDT was compared with other poly(3-alkoxythiophenes) and the more common poly(3-hexylthiophene) (P3HT). The devices utilizing P3DDT as the HTL demonstrated promising performance, although they were outperformed by the P3HT-based devices.

The primary role of the HTL is to facilitate the efficient extraction of holes from the light-absorbing perovskite layer to the anode while blocking electrons. The study highlighted that the hydrophobic nature of polythiophene-based HTLs could also contribute to improved stability of the perovskite layer against moisture.

Below is a data table comparing the performance of perovskite solar cells using P3DDT and P3HT as the hole transport layer.

| HTL Material | Average PCE (%) | Average Jsc (mA/cm2) | Average Voc (V) | Average FF (%) |

| P3DDT | - | - | - | - |

| P3HT | 9.4 ± 0.3 | 16 ± 1 | - | 64 ± 2 |

Specific average values for P3DDT were not provided in the compared study, though it was noted as being among the more successful of the synthesized alkoxythiophenes.

Electrochromic Devices (ECDs)

The ability of polythiophenes to change color upon electrochemical oxidation and reduction makes them suitable for electrochromic devices. The properties of these devices, such as switching speed, contrast, and stability, are influenced by the polymer's structure.

Investigation of Switching Speed, Contrast, and Cycling Stability

Direct research on the electrochromic properties of poly(this compound) is not widely available. However, a study on a closely related polymer, poly{3-[12-(p-methoxyphenoxy)dodecyl]thiophene}, provides valuable insights. In this research, films of the polymer were deposited on transparent electrodes, and their spectroelectrochemical properties were analyzed.

The study found that films with a specific deposition charge (ca. 65 mCcm⁻²) exhibited good stability over more than 1000 redox cycles. These films also showed a chromatic contrast of 40% at 725 nm and a coulombic efficiency of 80%. researchgate.net Such findings suggest that poly(3-alkoxythiophenes) with long side chains can form stable and efficient electrochromic films. Research on other polythiophene derivatives has demonstrated switching speeds of less than a second for both coloring and bleaching. researchgate.net

The following table summarizes the electrochromic performance of poly{3-[12-(p-methoxyphenoxy)dodecyl]thiophene} films.

| Property | Value |

| Cycling Stability | >1000 cycles |

| Chromatic Contrast (at 725 nm) | 40% |

| Coulombic Efficiency | 80% |

Data for a closely related polymer, not P3DDT. researchgate.net

Multi-colored Electrochromism

The phenomenon of multi-colored electrochromism, where a material exhibits more than two distinct colors in different redox states, has been observed in various polythiophene derivatives. This property is highly desirable for applications such as full-color displays. The color changes are a result of alterations in the electronic structure of the polymer backbone upon doping and de-doping.

For some polythiophene-based systems, researchers have reported transitions between colors such as brick red, green, and light gray. researchgate.net In other instances, a combination of different electrochromic polymers is used to achieve a wider color palette, including black. While specific multi-color electrochromism in poly(this compound) has not been detailed in available literature, the general behavior of poly(3-alkoxythiophenes) suggests its potential for such applications. The specific colors and transition voltages would be dependent on the precise molecular structure and device configuration.

Organic Field-Effect Transistors (OFETs)

There is a lack of specific research on the application of poly(this compound) in organic field-effect transistors (OFETs) in the reviewed literature. However, the performance of OFETs based on other polythiophene derivatives with long alkyl side chains provides a basis for understanding the potential characteristics of P3DDT-based devices.

The charge carrier mobility in OFETs is a key performance metric and is significantly influenced by the molecular ordering and crystallinity of the polymer film. The long, flexible side chains of polythiophenes affect their packing and, consequently, their charge transport properties. For instance, a study on poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene), which also contains dodecyl side chains, investigated the impact of different self-assembled monolayers on the transistor's mobility and turn-on voltage. rsc.org This highlights the importance of the interface between the semiconductor and the dielectric layer in optimizing device performance.

Research on poly[(3-alkylthio)thiophene]s has shown that the introduction of different side chains (hexyl, decyl, and 2-ethylhexyl) impacts the thin-film morphology and crystalline state, which in turn affects the OFET mobility. nih.gov While linear alkylthio side chains in some cases led to a more compact molecular packing, issues with regioregularity limited the expected increase in mobility. nih.gov

The table below presents data for an OFET fabricated with a related polythiophene, P3EHTT, which has a branched 2-ethylhexylthio side chain.

| Polymer | Mobility (cm2V-1s-1) |

| P3EHTT | - |

Specific mobility values for P3EHTT were noted to be increased by up to a factor of 3 compared to its analogue without a sulfur atom in the side chain, but a precise value is not provided in the abstract. nih.gov This indicates that side-chain engineering is a critical factor in the performance of polythiophene-based OFETs.

Development of Solution-Processable Semiconductors for OFETs

One of the primary advantages of Poly(this compound) and related poly(3-alkoxythiophene)s is their solubility in common organic solvents. This characteristic is crucial for the development of solution-processable semiconductors, which allows for the fabrication of electronic devices using low-cost, large-area deposition techniques such as spin coating, dip coating, and printing. These methods are a significant departure from the expensive, high-vacuum deposition techniques typically required for inorganic semiconductors. manchester.ac.uk

The performance of OFETs is largely determined by the charge carrier mobility of the semiconductor layer. For polythiophenes, this mobility is highly dependent on the polymer's regioregularity, molecular weight, and the resulting solid-state morphology. sci-hub.se The long, flexible dodecyloxy side chains in Poly(this compound) are designed to enhance solubility while also promoting self-assembly into ordered structures conducive to efficient charge transport. ntu.edu.tw

Research into analogous poly(3-alkylthio)thiophenes, which also feature a heteroatom in the side chain, has shown that the interplay between solubility and structural order is complex. For instance, polythiophenes with linear alkylthio side chains, such as poly(3-hexylthio)thiophene (P3HTT) and poly(3-decylthio)thiophene (P3DTT), have demonstrated that while they have a strong tendency for molecular aggregation, achieving high OFET mobilities can be challenging due to lower regioregularity. ntu.edu.twnih.gov However, modifications to the side chain, such as introducing branching, can improve solubility and lead to enhanced crystallinity and charge mobility. ntu.edu.tw

The choice of solvent and processing conditions, such as annealing temperature and deposition technique, also plays a critical role in optimizing the performance of solution-processed polythiophene OFETs. manchester.ac.ukacs.org For the widely studied analogue, poly(3-hexylthiophene) (P3HT), it has been shown that solvents with slower evaporation rates can facilitate the growth of more crystalline films, leading to higher carrier mobilities. sci-hub.se Similarly, post-deposition annealing can improve the structural order and, consequently, the charge transport properties. manchester.ac.uk While specific performance data for Poly(this compound) is not extensively reported, the principles derived from studies of similar polythiophenes are applicable. For instance, regioregular poly(3-dodecylthiophene), an alkyl-substituted counterpart, has been noted to have very low mobility, underscoring the significant impact of the side chain's chemical nature.

Below is a table summarizing the OFET performance of various solution-processable polythiophene derivatives, illustrating the range of mobilities achievable through side-chain engineering.

Table 1: OFET Performance of Selected Solution-Processable Polythiophene Derivatives

| Polymer Name | Side Chain | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | Hexyl | Spin Coating | ~0.1 | > 10⁴ |

| Poly(3-hexylthio)thiophene (P3HTT) | Hexylthio | Spin Coating | 0.001 - 0.01 | ~10³ |

| Poly(3-decylthio)thiophene (P3DTT) | Decylthio | Spin Coating | 0.001 - 0.01 | ~10³ |

| Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | 2-Ethylhexylthio | Spin Coating | ~0.03 | ~10⁴ |

Anisotropic Charge Transport Considerations

Charge transport in semi-crystalline polymer films like Poly(this compound) is inherently anisotropic, meaning that the charge carrier mobility can differ significantly depending on the direction of measurement. nrel.govunifr.ch This anisotropy arises from the specific packing of the polymer chains in the solid state. In polythiophenes, charge transport occurs primarily along the conjugated backbone (intrachain) and between adjacent chains through π-π stacking (interchain). unifr.ch

For efficient in-plane charge transport in an OFET, an "edge-on" orientation of the thiophene (B33073) rings relative to the substrate is generally preferred. unifr.chacs.org This arrangement places both the polymer backbone and the π-stacking direction in the plane of the device, providing two-dimensional pathways for charge carriers to move between the source and drain electrodes. unifr.ch Conversely, a "face-on" orientation, where the π-stacking direction is perpendicular to the substrate, can be less favorable for in-plane transport. researchgate.net

The degree of anisotropy can be quantified by the ratio of the mobility measured parallel to a specific alignment direction to the mobility measured perpendicular to it. In films of P3HT that have been uniaxially strained to align the polymer chains, the mobility anisotropy can be substantial. nrel.gov Studies on directionally crystallized P3HT films have shown that mobility can be approximately 20 times higher for charge transport along the polymer fiber axis compared to transport across it. stanford.edu This significant difference is often attributed to the structure of grain boundaries between crystalline domains. stanford.eduprinceton.edu Transport across grain boundaries that run parallel to the polymer backbone is thought to be facilitated by bridging polymer chains. stanford.edu

While specific measurements of anisotropic charge transport in Poly(this compound) are not widely available, the fundamental principles observed in P3HT are expected to apply. unifr.chprinceton.edu The long dodecyloxy side chains will influence the molecular packing and the resulting film morphology, which in turn will dictate the degree of charge transport anisotropy. ntu.edu.tw Control over the alignment of polymer chains, for example through directional coating techniques, is therefore a key consideration in optimizing the performance of OFETs based on Poly(this compound). nih.gov

Other Emerging Organic Electronic Applications

Beyond transistors, the electronic and electrochemical properties of polythiophene derivatives are being explored for other applications in organic electronics, including energy storage.

Charge Storage and Supercapacitor Materials

Conducting polymers, including polythiophene derivatives, are promising materials for the electrodes of electrochemical supercapacitors. mdpi.comnih.gov Their charge storage mechanism is based on pseudocapacitance, which involves fast and reversible faradaic (redox) reactions at the electrode surface. nih.gov This allows for higher energy storage capacity compared to electric double-layer capacitors (EDLCs) that rely on purely electrostatic charge accumulation. Polythiophenes offer advantages such as high conductivity in their doped state, environmental stability, and the ability to be processed into porous, high-surface-area films. mdpi.comresearchgate.net

The performance of a supercapacitor is evaluated based on its specific capacitance (measured in Farads per gram, F/g), energy density (Watt-hours per kilogram, Wh/kg), and power density (Watts per kilogram, W/kg). mdpi.com Research into various polythiophene-based materials has demonstrated their potential in this area. For example, a supercapacitor using a poly(3-methylthiophene) electrode has been reported with a specific capacitance of 18.54 F/g, an energy density of 10.2 Wh/kg, and a power density of 96.2 W/kg. researchgate.net Composites of P3HT with single-walled carbon nanotubes have achieved a higher specific capacitance of 245.8 Fg⁻¹ at a current density of 0.5 Ag⁻¹, compared to 160.5 Fg⁻¹ for pure P3HT. nih.gov Furthermore, innovative molecular designs, such as a triarylamine-thiophene hybrid conducting polymer, have yielded remarkably high specific capacitances, reaching up to 950 F/g. rsc.org

The presence of the electron-donating alkoxy group in Poly(this compound) could favorably influence its redox properties for charge storage applications. While specific data for Poly(this compound) in supercapacitors is limited, related poly(alkoxythiophene) derivatives have been investigated. For instance, a copolymer incorporating 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) has demonstrated a high specific capacitance of 190 F/g. mdpi.com These findings suggest that Poly(this compound) and similar alkoxy-substituted polythiophenes are a promising class of materials for high-performance supercapacitor electrodes.

The table below presents the charge storage performance of various polythiophene-based materials, highlighting their potential for supercapacitor applications.

Table 2: Charge Storage Performance of Selected Polythiophene-Based Supercapacitor Electrodes

| Electrode Material | Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) |

|---|---|---|---|---|

| Poly(3-methylthiophene) | Gel Polymer Electrolyte | 18.54 | 10.2 | 96.2 |

| Poly(3-hexylthiophene) (P3HT) | LiClO₄ in Acetonitrile | 160.5 | - | - |

| P3HT / 50% SWCNTs | LiClO₄ in Acetonitrile | 245.8 | 87.3 | 1000 |

| Poly(tris(4-(thiophen-2-yl)phenyl)amine) | Tetrabutylammonium tetrafluoroborate (B81430) in Acetonitrile | 950 | - | - |

| Poly(3-phenylthiophene) derivative | Acetonitrile-based | - | up to 50 | up to 5000 |

Degradation Mechanisms and Stability Studies of Poly 3 Dodecyloxy Thiophene Based Materials

Investigation of Photo-Oxidative Degradation Pathways